molecular formula C13H12O2 B028280 2-Acetyl-6-methoxynaphthalene CAS No. 3900-45-6

2-Acetyl-6-methoxynaphthalene

Cat. No. B028280
CAS RN: 3900-45-6
M. Wt: 200.23 g/mol
InChI Key: GGWCZBGAIGGTDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Acetyl-6-methoxynaphthalene commonly involves the acetylation of 2-methoxynaphthalene. Studies show that this process can be efficiently catalyzed by zeolites such as H-beta zeolite, HBEA, and others. For instance, Moreau et al. (2003) and Fromentin et al. (2000) described the acetylation process in the presence of beta zeolites and HBEA zeolites, respectively, leading to different yields of acetylated products, including 2-Acetyl-6-methoxynaphthalene (Moreau et al., 2003) (Fromentin et al., 2000).

Molecular Structure Analysis

The molecular structure of 2-Acetyl-6-methoxynaphthalene has been characterized using various analytical techniques. For instance, Singh (2013) synthesized and characterized related compounds using X-ray diffraction methods, which can provide insights into the structure of 2-Acetyl-6-methoxynaphthalene (Singh, 2013).

Chemical Reactions and Properties

The compound's reactivity and properties are influenced by its molecular structure and the reaction conditions. For example, studies by Gatti et al. (1992) and Harvey & Mäder (1992) explored its reactivity as a fluorescent labelling reagent and in the Friedel-Crafts acylation reaction, respectively (Gatti et al., 1992) (Harvey & Mäder, 1992).

Physical Properties Analysis

The physical properties of 2-Acetyl-6-methoxynaphthalene, such as melting point, boiling point, and solubility, are key to understanding its behavior in different environments. However, specific studies focusing on these properties were not found in the current search.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other compounds, are crucial for its application in synthesis and other chemical processes. The studies by Yamazaki et al. (2017) and Botella et al. (2001) provide insights into the catalytic processes and reaction mechanisms involving 2-Acetyl-6-methoxynaphthalene (Yamazaki et al., 2017) (Botella et al., 2001).

Scientific Research Applications

  • Pharmaceutical Applications:

    • 2-AMN is a key intermediate in the synthesis of anti-inflammatory agents like Naproxen. Acetylation of 2-methoxynaphthalene with acetic anhydride over HBEA zeolite can produce 1-acetyl-2-methoxynaphthalene, a precursor to Naproxen, with high yields under specific conditions (Fromentin, Coustard, & Guisnet, 2000).
    • Zeolite catalysts with low acidity are effective in synthesizing 2-methoxy-6-acetylnaphthalene, another key intermediate for Naproxen, demonstrating high selectivity and conversion (Yamazaki, Makihara, & Komura, 2017).
  • Analytical Chemistry:

    • 2-Bromoacetyl-6-methoxynaphthalene serves as a prechromatographic fluorescent labeling reagent for the analysis of dicarboxylic acids in pharmaceuticals and cosmetics, providing stable and highly fluorescent diesters for quality control purposes (Gatti, Andrisano, Di Pietra, & Cavrini, 1995).
    • It is also useful in the HPLC analysis of biologically active carboxylic acids, with applications in pharmaceutical formulations (Gatti, Cavrini, & Roveri, 1992).
  • Water Quality Analysis:

    • A new hypochlorite-selective fluorescence signaling probe, based on 2-acetyl-6-methoxynaphthalene sulfonhydrazone, effectively detects hypochlorite levels in tap water, providing a cost-effective solution for water quality monitoring (Cho, Ryu, Lee, & Chang, 2017).
  • Catalysis and Chemical Synthesis:

    • 2-AMN demonstrates high selectivity in its acylation on specific polymorphs of Beta (ITQ-17) zeolites, indicating its role in selective chemical synthesis processes (Botella, Corma, Navarro, Rey, & Sastre, 2003).
    • Lithium salts significantly enhance the Friedel-Crafts acylation of 2-methoxynaphthalene, leading to a high yield of 2-acetyl-6-methoxynaphthalene, further underscoring its importance in chemical synthesis, especially in the production of anti-inflammatory drugs (Kobayashi & Komoto, 2000).

Safety And Hazards

2-Acetyl-6-methoxynaphthalene may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection when handling this chemical .

Relevant Papers Several papers have been published on the synthesis and properties of 2-Acetyl-6-methoxynaphthalene. For instance, a paper titled “The regioselective acylation of 2-methoxynaphthalene to 2-acetyl-6 …” discusses the liquid phase acylation of 2-methoxynaphthalene with acetic anhydride over various solid acid catalysts . Another paper titled “Acetylation of 2-Methoxynaphtalene with Acetic anhydride over Zr …” provides further insights into the synthesis of 2-Acetyl-6-methoxynaphthalene .

properties

IUPAC Name

1-(6-methoxynaphthalen-2-yl)ethanone
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InChI

InChI=1S/C13H12O2/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWCZBGAIGGTDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60192278
Record name 2-Acetyl-6-methoxynaphthalene
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Molecular Weight

200.23 g/mol
Source PubChem
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Product Name

2-Acetyl-6-methoxynaphthalene

CAS RN

3900-45-6
Record name 2-Acetyl-6-methoxynaphthalene
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Record name 2-Acetyl-6-methoxynaphthalene
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Record name 2-Acetyl-6-methoxynaphthalene
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Record name 1-(6-methoxy-2-naphthyl)ethan-1-one
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Record name 2-ACETYL-6-METHOXYNAPHTHALENE
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Synthesis routes and methods I

Procedure details

To a solution of 5.26 g (117 mmol) of dimethylamine in 29 mL of freshly distilled hexamethylphosphoric triamide (HMPT) were added 31 mL of dry toluene and 780 mg (112 mmol) of Li in small pieces. The mixture was stirred under argon at room temperature for 1.5 hours. 2-Acetyl-6-methoxynaphthalene was prepared as described in Arsenijevic et al., Org. Synth. Coll. 1988, 6:34-36, the disclosure of which is incorporated herein by reference. 2-Acetyl-6-methoxynaphthalene (5.57 g, 27.8 mmol) was added in one portion, and stirring was continued for 20 hours. The mixture was cooled in an ice-water bath and poured into a cold water/ethyl acetate mixture (300 mL each). After thorough mixing, the layers were separated, and the water layer was extracted twice with 225 mL of ethyl acetate. Organic extracts were combined, dried, and evaporated to give a yellow solid. Recrystallization from ethanol afforded 3.67 g (64%) of 2-acetyl-6-(dimethylamino)naphthalene (ADMAN) as a yellow solid, melting at 153.5-155° C.: 1H NMR (CDCl3, TMS) δ2.67 (s, 3H, COCH3), 3.15 (s, 6H, N(CH3)2), 6.87 (d, 1H, H-5), 7.17 (dd, 1H, H-7), 7.63 (d, 1H, H-4),7.80 (d, 1H, H-8), 7.92 (dd, 1H, H-3), 8.32 (bs, 1H, H-1). J1,3=2.3 Hz, J3,4=8.7 Hz, J5,7=2.4 Hz, J7,8=9.3 Hz. MS (M+) 213: found: 213. Anal. Calcd for C14H15NO: C, 78.84; H, 7.09; N, 6.57. Found C, 78.96; H, 7.10; N, 6.45.
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Synthesis routes and methods II

Procedure details

45.3 Ml of p-xylene and 8.2 g of anhydrous aluminum chloride are added to the solution of 2-acetyl-5-bromo-6-methoxynaphthalene obtained as in example 1a), while keeping the temperature at -10° C. The reaction mixture is kept for 16 hours under stirring at room temperature and then it is worked as in example 1 obtaining 42.8 g of product with a yield equal to 87.3% calculated on the basis of the starting material 1-bromo-2-methoxynaphthalene.
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Synthesis routes and methods III

Procedure details

80 Ml of anisole and 18 g of anhydrous aluminum chloride are added to the solution of 2-acetyl-5-bromo-6-methoxynaphthalene obtained as in example 1a), while keeping the temperature at -10° C. The reaction mixture is kept for 24 hours under stirring at room temperature and then it is worked as in example 1 obtaining 38.5 g of product with a yield equal to 78.5% calculated on the basis of the starting material 1-bromo-2-methoxynaphthalene.
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Synthesis routes and methods IV

Procedure details

57 Ml of tert-butylbenzene and 8.2 g of anhydrous aluminum chloride are added to the solution of 2-acetyl-5-bromo-6-methoxynaphthalene obtained as in example 1a), while keeping the temperature at -10° C. The reaction mixture is kept for 16 hours under stirring at room temperature and then it is worked as in example 1 obtaining 41.8 g of product with a yield equal to 85.3% calculated on the basis of the starting material 1-bromo-2-methoxynaphthalene.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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